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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

A Dual Inhibitor of FLT3 and Aurora Kinases for
Overcoming Resistance

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by
the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset
of AML cases is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most
commonly internal tandem duplications (FLT3-ITD), which lead to constitutive kinase activation
and are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors like quizartinib
have shown clinical activity, the emergence of resistance, often through secondary mutations in
the FLT3 tyrosine kinase domain (TKD), presents a major clinical challenge.[1][4] CCT241736
is a potent, orally bioavailable small molecule inhibitor designed to dually target both FLT3 and
Aurora kinases, offering a promising therapeutic strategy to overcome resistance to existing
FLT3 inhibitors in AML.[1][5]

Mechanism of Action: Dual Inhibition of Key
Oncogenic Pathways

CCT241736 exerts its anti-leukemic effects through the simultaneous inhibition of two critical
classes of kinases involved in AML pathogenesis: FLT3 and Aurora kinases.[1][5]
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o FLT3 Inhibition: CCT241736 potently inhibits wild-type FLT3, the constitutively active FLT3-
ITD mutant, and clinically relevant TKD mutants (e.g., D835Y) that confer resistance to other
FLT3 inhibitors.[5] Inhibition of FLT3 blocks its downstream signaling pathways, including the
PISK/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for leukemic cell
proliferation and survival.[2][5][6] A key downstream marker of FLT3 inhibition is the
reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5
(STATS).[5]

o Aurora Kinase Inhibition: CCT241736 also targets Aurora kinases A and B, which are key
regulators of mitosis.[5][7] Inhibition of Aurora kinases disrupts proper cell division, leading to
abnormal mitosis and ultimately inducing apoptosis in cancer cells.[5] A downstream marker
for Aurora kinase inhibition is the reduction of histone H3 phosphorylation.[5]

This dual-targeting mechanism allows CCT241736 to induce apoptosis in AML cells, including
those that have developed resistance to selective FLT3 inhibitors.[1][5] The ability to inhibit
both pathways simultaneously provides a more comprehensive blockade of oncogenic
signaling and a potential strategy to prevent or overcome drug resistance.
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Figure 1: CCT241736 Dual Inhibition Pathway.

Preclinical Efficacy of CCT241736
In Vitro Activity
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CCT241736 has demonstrated potent activity against a panel of AML cell lines, including those
with FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

Table 1: Biochemical Activity of CCT241736

Target Kd (uM)
FLT3-WT 0.006
FLT3-ITD 0.038
FLT3-D835Y 0.014
Aurora A 0.0075
Aurora B 0.048

Data sourced from Bavetsias et al., 2012, as cited in reference[7].

Table 2: In Vitro Growth Inhibition (GI150) in AML Cell Lines

Cell Line FLT3 Status CCT241736 GI50 (uM)
MOLM-13 FLT3-ITD 0.1
MOLM-13-RES FLT3-ITD/D835Y 0.18

Data sourced from reference[5].

Notably, while the selective FLT3 inhibitor AC220 (quizartinib) showed lower absolute GI50
values against sensitive cells, its activity was significantly reduced in cells with FLT3-TKD
mutations (29- to 237-fold resistance). In contrast, CCT241736 maintained its potency against

these resistant models.[5]

In Vivo Efficacy

The anti-tumor activity of CCT241736 has been evaluated in human tumor xenograft models of
AML.
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e Subcutaneous Xenograft Model (MOLM-13): Oral administration of CCT241736 resulted in a
dose-dependent reduction in tumor growth.[5] Pharmacodynamic analysis of tumors from
treated mice showed inhibition of both FLT3 and Aurora kinase pathways, as evidenced by
reduced phosphorylation of STAT5 and histone H3, respectively.[5]

o Systemic Xenograft Model (MV4-11): In a more clinically relevant systemic model,
CCT241736 significantly inhibited the growth of MV4-11 xenografts.[5] Tumors from these
mice also displayed clear inhibition of both FLT3 and Aurora downstream pathways.[5]
Furthermore, immunofluorescence microscopy revealed the induction of abnormal mitosis in
tumor cells, a characteristic phenotype of Aurora inhibition.[5]

» Efficacy in Quizartinib-Resistant Models: CCT241736 demonstrated significant in vivo
efficacy in tumor xenograft models of both FLT3-ITD and FLT3-ITD-TKD, highlighting its
potential to treat resistant disease.[1][5]

Activity in Primary AML Samples

CCT241736 has also shown efficacy in primary samples obtained from AML patients, including
those with quizartinib-resistant disease.[1][5] The compound induced apoptosis in these
primary cells, and this activity was independent of their FLT3 status, likely due to its dual
inhibitory mechanism.[5] In primary AML samples responsive to CCT241736, treatment led to a
reduction in both phospho-STAT5 (FLT3 pathway) and phospho-histone H3 (Aurora pathway).

[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The
following are key experimental protocols used in the evaluation of CCT241736.

Cell-Based Proliferation Assay (MTS Assay)

This assay is used to determine the concentration of a compound required to inhibit cell growth
by 50% (GI50).

o Cell Seeding: AML cells are seeded into 96-well plates at an appropriate density.
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o Compound Treatment: Cells are treated with a serial dilution of CCT241736 or control
compounds for a specified period (e.g., 72 hours).

e MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-
carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

e Incubation: Plates are incubated to allow for the conversion of MTS to formazan by
metabolically active cells.

» Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm)
using a plate reader.

o Data Analysis: The GI50 values are calculated using non-linear regression analysis,
normalizing the data to untreated and background controls.[5]

Seed AML cells Add serial dilutions | > | > l | > Incubate & Read | > Calculate GI50
in 96-well plate of CCT241736 Encubate fogr2n AdlMISleag=nt ( Absorbance (Non-linear regression)

Click to download full resolution via product page

Figure 2: MTS Assay Workflow.

Immunoblotting (Western Blot)

This technique is used to detect and quantify specific proteins, such as phosphorylated
signaling proteins, to confirm target engagement.

o Cell Lysis: Treated and untreated cells are lysed to extract total protein.

o Protein Quantification: Protein concentration is determined using a standard assay (e.g.,
BCA assay).

o SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or
nitrocellulose).
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e Blocking: The membrane is blocked with a protein solution (e.g., BSA or milk) to prevent non-
specific antibody binding.

e Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to
the target proteins (e.g., phospho-STATS5, total STAT5, phospho-histone H3).

e Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

o Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate
and visualized on film or with a digital imager.[2]

Human Tumor Xenograft Models

In vivo efficacy is assessed using immunodeficient mice bearing human AML tumors.

e Cell Implantation: Human AML cells (e.g., MOLM-13 or MV4-11) are injected either
subcutaneously or intravenously (for a systemic model) into immunodeficient mice (e.qg.,
athymic nude or NOD/SCID).[5]

o Tumor Growth and Randomization: Once tumors reach a specified size (for subcutaneous
models) or on a specific day post-implantation (for systemic models), mice are randomized
into treatment and control groups.[5]

e Drug Administration: CCT241736 or a vehicle control is administered to the mice, typically
orally, at a specified dose and schedule (e.g., 100 mg/kg twice daily).[5]

e Tumor Measurement: For subcutaneous models, tumor volume is measured regularly using
calipers.[5] For systemic models, tumor burden can be assessed by whole-body
bioluminescent imaging if luciferase-expressing cells are used.[5]

» Endpoint Analysis: At the end of the study, or at specified time points, tumors are excised for
pharmacodynamic (PD) analysis (e.g., immunoblotting for target modulation) and
pharmacokinetic (PK) analysis.[5]

Conclusion
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CCT241736 represents a promising therapeutic agent for AML, particularly for patients with
FLT3-ITD mutations who have developed resistance to current FLT3 inhibitors. Its unique dual
inhibitory mechanism targeting both FLT3 and Aurora kinases provides a robust anti-leukemic
effect, as demonstrated in both in vitro and in vivo preclinical models. The ability of CCT241736
to overcome resistance mediated by FLT3-TKD mutations underscores its potential as a
valuable addition to the therapeutic armamentarium for this challenging disease. Further
clinical development is warranted to establish its safety and efficacy in patients with AML.[1][2]

[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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